

Decoding the DCAF1-CYCA-117-70 Interaction: A Technical Guide for Researchers

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An in-depth exploration of the discovery, characterization, and significance of the selective interaction between the E3 ubiquitin ligase substrate receptor DCAF1 and the novel ligand **CYCA-117-70**. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of targeted protein degradation and E3 ligase modulation.

Core Interaction Data

The interaction between DDB1- and CUL4-Associated Factor 1 (DCAF1) and the compound CYCA-117-70 represents a significant advancement in the development of molecular probes and potential therapeutic agents targeting this key E3 ligase component. The quantitative data from biophysical and structural studies provide a clear picture of the binding affinity and selectivity of this interaction.



| Ligand | Target | Binding Affinity (KD) | Method | PDB ID |
|-----------------|---------------------|--------------------------|---------------------------------------|------------|
| CYCA-117-70 | DCAF1 WDR domain | 70 μΜ | Surface Plasmon Resonance (SPR) | 7SSE[1][2] |
| CYCA-117-70 | WDR5 | No significant binding | Surface Plasmon Resonance (SPR) | N/A[1] |
| OICR-8268 (26e) | DCAF1 WDR domain | 38 nM | Surface Plasmon Resonance (SPR) | 8F8E[3][4] |
| Z1391232269 | DCAF1 WDR domain | 11 μΜ | Surface Plasmon Resonance (SPR) | N/A[3][5] |

The Central Role of DCAF1 in Cellular Regulation

DCAF1, also known as VprBP (Viral protein R binding protein), is a crucial substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin-RING ligase 4 (CRL4) complex (CRL4DCAF1) and the HECT-type EDVP (UBR5/DYRK2) E3 ligase complex.[1][5][6] Its primary function is to recognize and recruit specific substrate proteins for ubiquitination, thereby targeting them for proteasomal degradation.[1][5] This regulatory role extends to a multitude of cellular processes, including:

- Cell Cycle Progression and Division: DCAF1 is involved in regulating the cell cycle and division, in part through its interaction with proteins like p53.[3][5][6][7]
- DNA Damage Response: The protein plays a role in the cellular response to DNA damage.
 [1]
- Gene Silencing and miRNA Biogenesis: DCAF1 contributes to the regulation of gene expression through mechanisms like histone modification and microRNA processing.[1][3][6]



 Viral Pathogenesis: Lentiviruses, such as HIV and SIV, hijack DCAF1 to induce the degradation of host antiviral factors, facilitating viral replication.[1][2][8]

Given its involvement in critical cellular pathways and its deregulation in diseases like cancer, DCAF1 has emerged as an attractive target for therapeutic intervention.[1][3][5] The development of selective ligands like **CYCA-117-70** is a key step towards creating chemical probes to further elucidate DCAF1 biology and to design novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[1][2][9]

Experimental Protocols

The characterization of the DCAF1-CYCA-117-70 interaction has been underpinned by rigorous experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Methodology:

- Immobilization: The purified DCAF1 WDR domain protein is immobilized on the surface of a sensor chip.
- Analyte Injection: A series of concentrations of the small molecule ligand (e.g., CYCA-117-70) are flowed over the sensor surface.
- Signal Detection: The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
- Data Analysis: The binding data is fit to a suitable binding model (e.g., a 1:1 steady-state model) to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.[1] A lower KD value indicates a higher binding affinity.

X-ray Crystallography for Structural Elucidation



X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein-ligand complex.

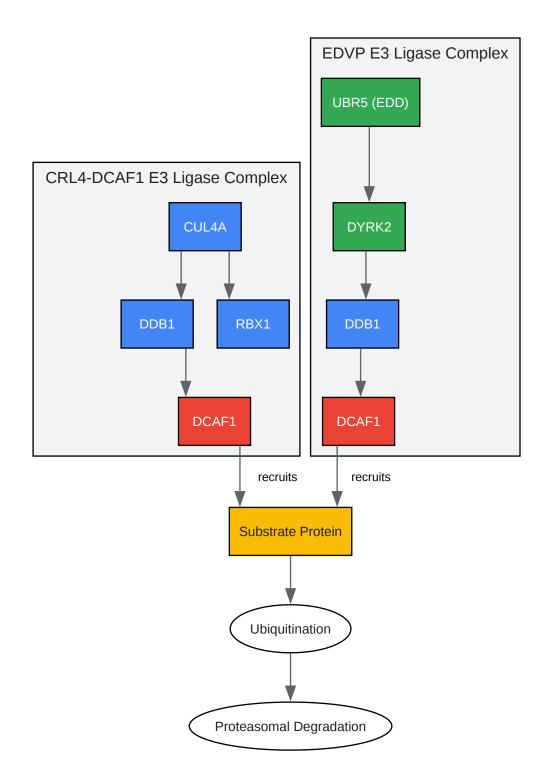
Methodology:

- Protein Expression and Purification: The human DCAF1 WDR domain (residues 1077-1390) is expressed and purified. To facilitate crystallization, specific residues (1077 and 1079) may be mutated to alanine.[1][2]
- Co-crystallization: The purified DCAF1 protein is mixed with the ligand (CYCA-117-70) to form a complex, and this complex is subjected to crystallization screening under various conditions.
- Data Collection: A suitable crystal is exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded as the crystal is rotated.
- Structure Determination and Refinement: The diffraction data is processed to generate an
 electron density map. A model of the protein-ligand complex is built into this map and refined
 to yield the final, high-resolution atomic structure. The structure of the DCAF1 WDR domain
 in complex with CYCA-117-70 was determined to a resolution of 1.62 Å.[1][2]

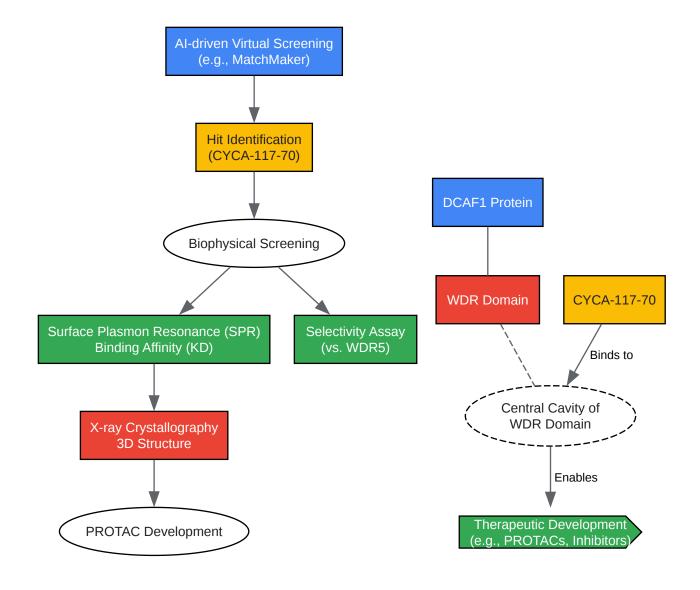
Visualizing the Molecular Landscape

Diagrams are essential for conceptualizing the complex biological processes and experimental strategies involved in studying the DCAF1-CYCA-117-70 interaction.









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